molecular formula C30H27NO6 B296690 methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

カタログ番号 B296690
分子量: 497.5 g/mol
InChIキー: VLBBSOCDYFJYNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate, also known as ME-344, is a small molecule compound that has shown promising results in preclinical studies as an anti-cancer agent.

作用機序

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate exerts its anti-cancer effects through multiple mechanisms. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate also disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent cell death. Additionally, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate inhibits the activity of heat shock protein 90, which is involved in the regulation of multiple signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

実験室実験の利点と制限

One of the major advantages of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its low toxicity, which makes it a promising candidate for further development as an anti-cancer agent. However, its efficacy in clinical trials remains to be established. One limitation of methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is its poor water solubility, which may affect its bioavailability and limit its clinical use.

将来の方向性

There are several potential future directions for research on methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to improve its bioavailability. Another area of interest could be the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further preclinical studies are needed to determine the optimal dosing and treatment regimens for methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate in different cancer types. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its low toxicity and multiple mechanisms of action make it a potential candidate for further development as a cancer therapy. However, further research is needed to determine its optimal use and potential limitations.

合成法

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate is synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with 3-ethoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde, followed by amination with ammonia and methylation with methyl iodide. The final product is obtained after purification using column chromatography.

科学的研究の応用

Methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been extensively studied in preclinical models for its anti-cancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer. methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

特性

分子式

C30H27NO6

分子量

497.5 g/mol

IUPAC名

methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C30H27NO6/c1-3-35-26-15-21(10-13-24(26)36-17-18-8-9-19-6-4-5-7-20(19)14-18)27-23-12-11-22(32)16-25(23)37-29(31)28(27)30(33)34-2/h4-16,27,32H,3,17,31H2,1-2H3

InChIキー

VLBBSOCDYFJYNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

正規SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C(=O)OC)N)OCC4=CC5=CC=CC=C5C=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。